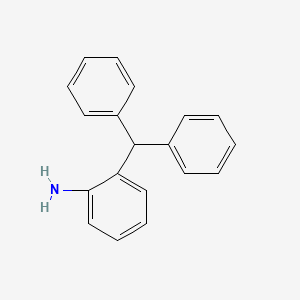
2,3-Dibromo-1-(4-methoxyphenyl)-3-(4-nitrophenyl)propan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3-Dibromo-1-(4-methoxyphenyl)-3-(4-nitrophenyl)propan-1-one is an organic compound that belongs to the class of brominated aromatic ketones
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dibromo-1-(4-methoxyphenyl)-3-(4-nitrophenyl)propan-1-one typically involves the bromination of a precursor compound. A common synthetic route might include:
Starting Material: 1-(4-methoxyphenyl)-3-(4-nitrophenyl)propan-1-one.
Bromination: The starting material is treated with bromine (Br2) in the presence of a suitable solvent such as acetic acid or chloroform. The reaction is usually carried out at room temperature or slightly elevated temperatures.
Isolation and Purification: The product is isolated by filtration or extraction and purified by recrystallization or chromatography.
Industrial Production Methods
Industrial production methods for such compounds often involve similar synthetic routes but are optimized for large-scale production. This may include the use of continuous flow reactors, automated systems, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2,3-Dibromo-1-(4-methoxyphenyl)-3-(4-nitrophenyl)propan-1-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by other nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas (H2) in the presence of a catalyst or sodium borohydride (NaBH4).
Oxidation Reactions: The methoxy group can be oxidized to a hydroxyl group or a carbonyl group using oxidizing agents like potassium permanganate (KMnO4).
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, water), mild heating.
Reduction: Reducing agents (e.g., H2 with a catalyst, NaBH4), solvents (e.g., ethanol, methanol).
Oxidation: Oxidizing agents (e.g., KMnO4), solvents (e.g., water, acetone).
Major Products Formed
Substitution: Products with different functional groups replacing the bromine atoms.
Reduction: Amino derivatives of the original compound.
Oxidation: Hydroxyl or carbonyl derivatives.
Scientific Research Applications
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of advanced materials, including polymers and specialty chemicals.
Mechanism of Action
The mechanism of action of 2,3-Dibromo-1-(4-methoxyphenyl)-3-(4-nitrophenyl)propan-1-one depends on its specific application:
Biological Activity: The compound may interact with specific molecular targets such as enzymes, receptors, or DNA, leading to inhibition or activation of biological pathways.
Chemical Reactions: The bromine atoms and nitro group can participate in various chemical reactions, influencing the reactivity and stability of the compound.
Comparison with Similar Compounds
Similar Compounds
2,3-Dibromo-1-(4-methoxyphenyl)-3-phenylpropan-1-one: Lacks the nitro group, leading to different reactivity and applications.
2,3-Dibromo-1-(4-methoxyphenyl)-3-(4-chlorophenyl)propan-1-one:
Uniqueness
2,3-Dibromo-1-(4-methoxyphenyl)-3-(4-nitrophenyl)propan-1-one is unique due to the presence of both bromine and nitro groups, which confer distinct chemical reactivity and potential biological activities. This combination of functional groups makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
57026-78-5 |
|---|---|
Molecular Formula |
C16H13Br2NO4 |
Molecular Weight |
443.09 g/mol |
IUPAC Name |
2,3-dibromo-1-(4-methoxyphenyl)-3-(4-nitrophenyl)propan-1-one |
InChI |
InChI=1S/C16H13Br2NO4/c1-23-13-8-4-11(5-9-13)16(20)15(18)14(17)10-2-6-12(7-3-10)19(21)22/h2-9,14-15H,1H3 |
InChI Key |
CZIXWKTXPQIUKQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)C(C(C2=CC=C(C=C2)[N+](=O)[O-])Br)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


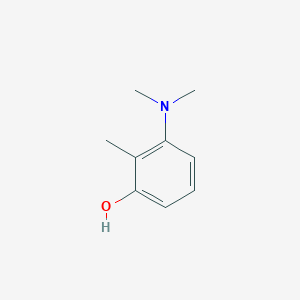
![2-[8-(3-Octylthiiran-2-yl)octanoylamino]ethyl 8-(3-octylthiiran-2-yl)octanoate](/img/structure/B14633354.png)
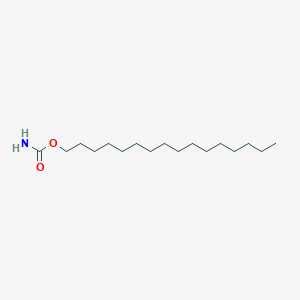

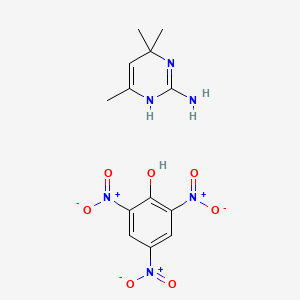
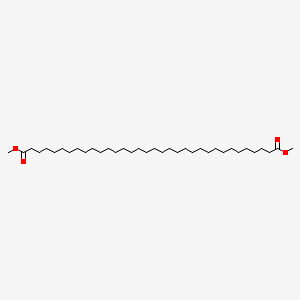
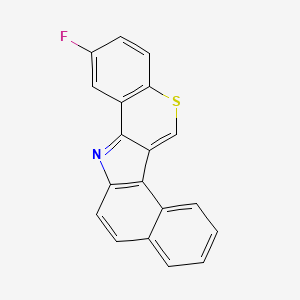
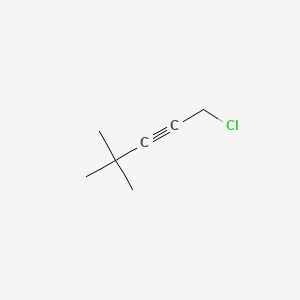
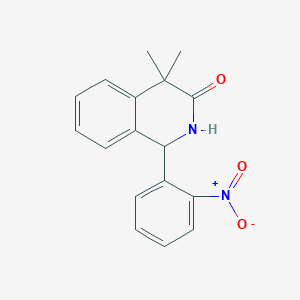

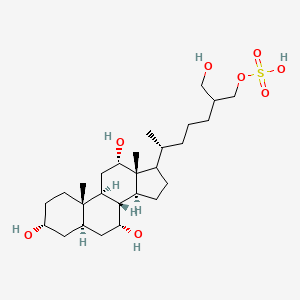
stannane](/img/structure/B14633397.png)

